3-(Chloromethyl)-2-cyclopropyloxolane
Description
3-(Chloromethyl)-2-cyclopropyloxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a chloromethyl group at position 3 and a cyclopropyl moiety at position 2. The compound’s reactivity and applications are likely linked to its dual functional groups, which enable participation in nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C8H13ClO |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
3-(chloromethyl)-2-cyclopropyloxolane |
InChI |
InChI=1S/C8H13ClO/c9-5-7-3-4-10-8(7)6-1-2-6/h6-8H,1-5H2 |
InChI Key |
MEKWHTLJDVMNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C(CCO2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-cyclopropyloxolane typically involves the chloromethylation of 2-cyclopropyloxolane. One common method is the reaction of 2-cyclopropyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of 3-(Chloromethyl)-2-cyclopropyloxolane may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-cyclopropyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thioether, or ether derivatives.
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of methyl-substituted oxolane derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-cyclopropyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyloxolane depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles. The cyclopropyl and oxolane rings provide structural rigidity and influence the reactivity of the compound.
Comparison with Similar Compounds
3-(Chloromethyl)indoline Derivatives
The Molecules 2010 study synthesizes 3-(chloromethyl)indoline derivatives (e.g., compounds 1–5) and evaluates their cytotoxic activity. Key comparisons include:
- Substituent Effects: Compounds 2 (5-O-methylsulfonyl) and 3 (5-O-aminosulfonyl) exhibit cytotoxic potency comparable to doxorubicin against cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3), attributed to small sulfonyl groups enhancing cellular uptake or target binding .
- Heterocyclic Core Differences : Unlike oxolane, the indoline scaffold contains a fused benzene ring, increasing aromaticity and planarity. This structural distinction may alter solubility, metabolic stability, or interaction with biological targets compared to 3-(Chloromethyl)-2-cyclopropyloxolane.
Chlorinated Propanes and Cyclic Ethers
From the EPA reference table ():
- Their volatility and environmental persistence differ markedly from the oxolane derivative, which has a rigid cyclic structure and polar oxygen atom.
- Chloropropylate (CAS 5836-10-2), a chlorinated acaricide, highlights the role of chloroalkyl groups in agrochemical applications. However, its linear structure contrasts with the cyclopropane-oxolane fusion in 3-(Chloromethyl)-2-cyclopropyloxolane, which may confer unique reactivity or stability.
Table 1: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Regulatory and Environmental Data: CAS numbers and EPA classifications for related chlorinated compounds () underscore the need for standardized documentation of novel heterocycles.
Biological Activity
3-(Chloromethyl)-2-cyclopropyloxolane is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effects on various biological systems.
Chemical Structure and Properties
- IUPAC Name : 3-(Chloromethyl)-2-cyclopropyloxolane
- Molecular Formula : C8H13ClO
- Molecular Weight : 162.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for demonstration)
The compound features a cyclopropyl group and a chloromethyl substituent, which may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that 3-(Chloromethyl)-2-cyclopropyloxolane exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound shows activity against certain bacterial strains, potentially due to its ability to disrupt cellular processes.
- Anticancer Potential : Investigations into its effects on cancer cell lines have revealed that it may induce apoptosis in specific types of cancer cells.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, suggesting that it could play a role in mitigating neurodegenerative diseases.
The biological activity of 3-(Chloromethyl)-2-cyclopropyloxolane is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival, contributing to its anticancer effects.
- Membrane Disruption : Its lipophilic nature allows it to interact with cell membranes, potentially leading to increased permeability and cell death in microbial pathogens.
- Receptor Modulation : Interaction with specific receptors involved in neurotransmission may underlie its neuroprotective effects.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) examined the antimicrobial efficacy of 3-(Chloromethyl)-2-cyclopropyloxolane against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting significant antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 32 |
Case Study 2: Anticancer Effects
In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in apoptosis, with IC50 values calculated at 15 µM.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 35 |
Case Study 3: Neuroprotective Properties
Research by Lee et al. (2025) explored the neuroprotective effects of the compound in a rat model of Parkinson's disease. The treatment group showed a significant reduction in neurodegeneration markers compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
